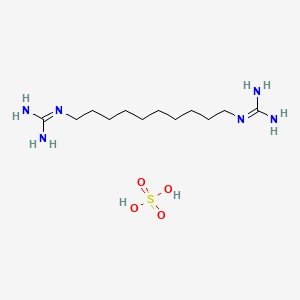
Synthalin sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthalin sulfate is a chemical derivative historically used in diabetes research. It is known for its ability to inhibit glucose utilization in peripheral tissues such as the liver and muscle, which initially suggested its potential as an antidiabetic agent . This compound is a non-competitive NMDA receptor antagonist and may bind to more than one site, one of which is the polyamine site .
Vorbereitungsmethoden
The synthesis of sulfated molecules, including synthalin sulfate, involves several strategies. One method involves the use of tributylsulfoammonium betaine as a high-yielding route to organosulfates. This method has been optimized for a diverse range of alcohols, including natural products and amino acids . The preparation method for in vivo formula includes mixing DMSO, PEG300, Tween 80, and ddH2O .
Analyse Chemischer Reaktionen
Synthalin sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Synthalin sulfate has been used to study the inhibition of glucose utilization in peripheral tissues.
Medicine: Historically, it was researched as a potential antidiabetic agent due to its ability to inhibit glucose utilization.
Wirkmechanismus
The primary mechanism of action of synthalin sulfate involves disrupting normal cellular pathways for glucose uptake, effectively lowering blood glucose levels independently of insulin. This is achieved by damaging alpha-cells in the pancreas, which reduces glucagon secretion and subsequently lowers blood glucose levels . The molecular targets include NMDA receptors and polyamine sites .
Vergleich Mit ähnlichen Verbindungen
Synthalin sulfate can be compared with other guanidine derivatives such as galegine and other diguanide derivatives like synthalin A and synthalin B. These compounds also exhibit glucose-lowering effects but with varying degrees of toxicity and efficacy . This compound is unique in its ability to inhibit glucose utilization in peripheral tissues and its non-competitive antagonism of NMDA receptors.
Similar Compounds
- Galegine
- Synthalin A
- Synthalin B
This compound’s uniqueness lies in its dual role as an NMDA receptor antagonist and its historical significance in diabetes research.
Eigenschaften
IUPAC Name |
2-[10-(diaminomethylideneamino)decyl]guanidine;sulfuric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N6.H2O4S/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16;1-5(2,3)4/h1-10H2,(H4,13,14,17)(H4,15,16,18);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKRJRJDADVBJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN=C(N)N)CCCCN=C(N)N.OS(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
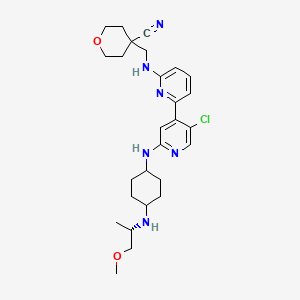
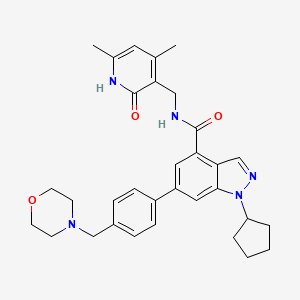

![N-[(3-methoxythiophen-2-yl)methyl]-2-(9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B560123.png)
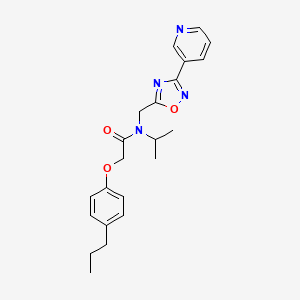
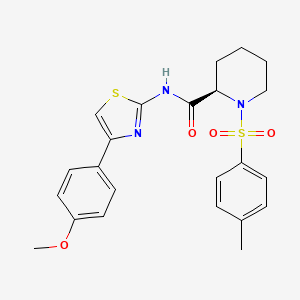
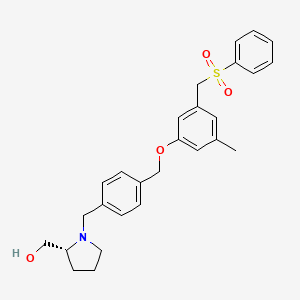
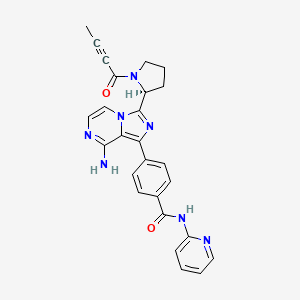
![(4S)-3-[2-[[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B560135.png)

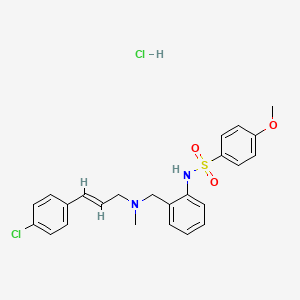

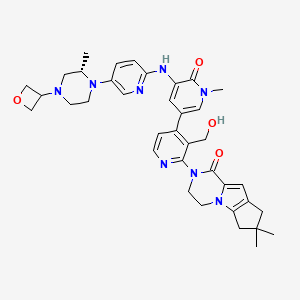
![7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride](/img/structure/B560143.png)
